
CID 16218260
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) . This compound is a coordination complex that features a ruthenium center bound to a pentamethylcyclopentadienyl ligand and two triphenylphosphine ligands. It is commonly used in various chemical reactions and has significant applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) typically involves the reaction of ruthenium trichloride with pentamethylcyclopentadiene and triphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The reagents used are often of high purity, and the reaction is monitored using various analytical techniques to ensure consistency and quality .
化学反应分析
Types of Reactions
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium (III) complexes, while substitution reactions can produce a variety of new coordination complexes with different ligands .
科学研究应用
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.
作用机制
The mechanism by which Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) exerts its effects involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, while the triphenylphosphine ligands facilitate interactions with other molecules. This allows the compound to act as an effective catalyst in various chemical reactions by lowering the activation energy and increasing reaction rates .
相似化合物的比较
Similar Compounds
Similar compounds to Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) include:
- Allylruthenium (II) tricarbonyl bromide
- Hexacarbonyldi (chloro)dichlorodiruthenium (II)
Uniqueness
What sets Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) apart from these similar compounds is its unique combination of ligands, which provides distinct catalytic properties and stability. The pentamethylcyclopentadienyl ligand offers steric protection to the ruthenium center, while the triphenylphosphine ligands enhance its reactivity and selectivity in various chemical reactions .
属性
分子式 |
C46H45ClP2Ru |
|---|---|
分子量 |
796.3 g/mol |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;;;+1/p-1 |
InChI 键 |
KLXKSZDVKAWYRT-UHFFFAOYSA-M |
规范 SMILES |
CC1=C([C](C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


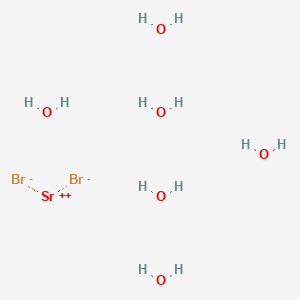
![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
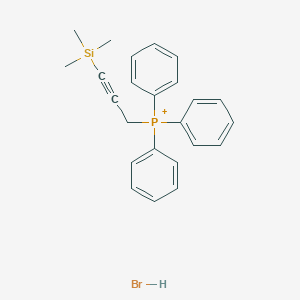
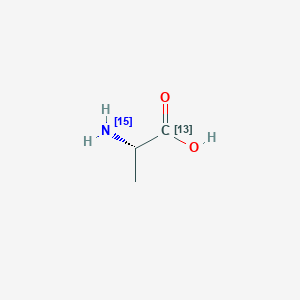
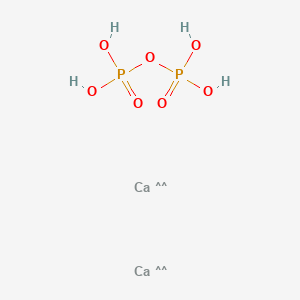

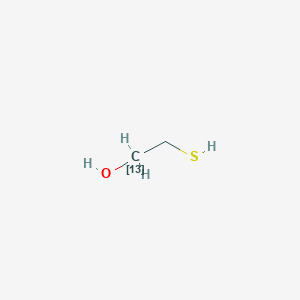
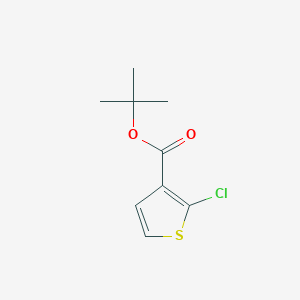





![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)
